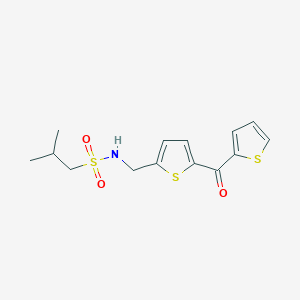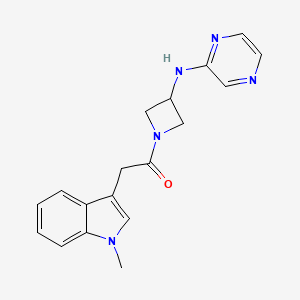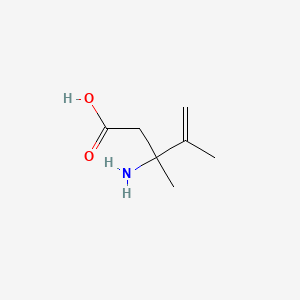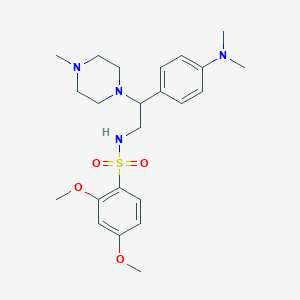![molecular formula C9H15NO2 B2725159 N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide CAS No. 1693890-00-4](/img/structure/B2725159.png)
N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide, also known as OEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OEPA is a versatile molecule that can be synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been found to selectively inhibit the translation of specific mRNAs, leading to the suppression of protein synthesis and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects, including its ability to selectively inhibit protein synthesis and induce cell death. It has also been found to exhibit anticancer activity and has been studied for its potential use in cancer treatment. Additionally, this compound has been found to exhibit fluorescent properties, making it useful as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide in lab experiments is its versatility, as it can be synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. Additionally, this compound has been found to exhibit high yields and purity, making it a reliable compound for use in lab experiments. However, one limitation of using this compound is its potential toxicity, as it has been found to exhibit cytotoxicity in certain cell lines.
Future Directions
There are several future directions for the study of N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide, including its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment. Furthermore, the synthesis of novel derivatives of this compound could lead to the development of compounds with improved properties for use in various applications.
Synthesis Methods
N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide can be synthesized through various methods, including the reaction of propargylamine with 3-hydroxytetrahydrofuran followed by the addition of acryloyl chloride. Another method involves the reaction of 3-hydroxytetrahydrofuran with propargyl bromide followed by the addition of acrylamide. Both methods result in the formation of this compound with high yields and purity.
Scientific Research Applications
N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide has been found to exhibit various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. Additionally, this compound has been found to exhibit anticancer activity and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
N-[2-(oxolan-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(11)10-5-3-8-4-6-12-7-8/h2,8H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHBNZDCOLDFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)
![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)
![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one](/img/structure/B2725095.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)

